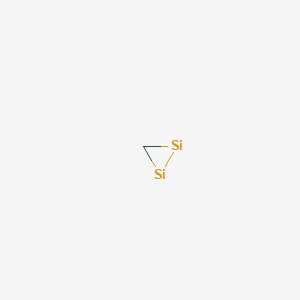

1,2-Disilacyclopropene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disilirane is a three-membered ring compound containing two silicon atoms and one carbon atom. It is a member of the silirane family, which are silicon analogs of cyclopropanes. Disilirane is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disilirane can be synthesized through several methods. One common approach involves the photochemical cycloaddition of disilirane to fullerenes. For instance, the reaction of La@C82 with disilirane under thermal or photoirradiation conditions yields La@C82(Mes2Si)2CH2 . Another method includes the photochemical attachment of disilirane to endohedral metallofullerenes, such as Sc3N@C80 .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: Disilirane undergoes various chemical reactions, including:

Cycloaddition Reactions: Disilirane can participate in [2+3] cycloaddition reactions with fullerenes.

Photochemical Reactions: Under photoirradiation, disilirane reacts with endohedral metallofullerenes to form 1:1 adducts.

Common Reagents and Conditions:

Reagents: Fullerenes (e.g., La@C82, Sc3N@C80), disilirane.

Conditions: Thermal or photoirradiation conditions, often in the presence of a solvent like toluene.

Major Products:

Aplicaciones Científicas De Investigación

Disilirane has several applications in scientific research:

Fullerene Chemistry: Disilirane is used as a derivatizing reagent in fullerene chemistry to create silylated endohedral metallofullerenes.

Material Science: The unique properties of disilirane adducts make them valuable in the development of new materials with enhanced electronic and photophysical properties.

Mecanismo De Acción

The mechanism by which disilirane exerts its effects involves the formation of covalent bonds with target molecules, such as fullerenes. The electron-donating effects of the silyl groups in disilirane adducts influence the redox potentials and electronic properties of the resulting compounds . This interaction is crucial for the stabilization and functionalization of the target molecules.

Comparación Con Compuestos Similares

Silirane: A silicon analog of cyclopropane with one silicon and two carbon atoms.

Digermirane: A three-membered ring compound containing two germanium atoms and one carbon atom.

Comparison: Disilirane is unique due to its two silicon atoms, which impart distinct electronic properties compared to silirane and digermirane. The presence of silicon atoms in disilirane enhances its reactivity and stability in photochemical reactions, making it a valuable reagent in fullerene chemistry .

Propiedades

Fórmula molecular |

CH2Si2 |

|---|---|

Peso molecular |

70.20 g/mol |

InChI |

InChI=1S/CH2Si2/c1-2-3-1/h1H2 |

Clave InChI |

MOMWTVWONTVDDV-UHFFFAOYSA-N |

SMILES canónico |

C1[Si][Si]1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)

![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)